Hydrogen-Bond Donor Capacity: Chloro vs. Amino Analogs
The target compound possesses zero hydrogen-bond donors (HBD = 0), in contrast to its closest 5-amino analog, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, which features at least one HBD from the primary amine [1]. This difference directly impacts membrane permeability and oral bioavailability potential according to Lipinski's Rule of Five, where exceeding an HBD count of 5 is penalized but moving from 0 to 1 alters the overall polarity and hydrogen-bonding capacity of the molecule [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: HBD ≥ 1 (primary amine NH₂) |
| Quantified Difference | ΔHBD ≥ 1 (minimum difference of one HBD; the amino group contributes two H atoms capable of donation) |
| Conditions | Calculated molecular property based on chemical structure (C₁₀H₅Cl₂N₃ vs. C₁₀H₆ClN₄); relevant to in silico ADME prediction models |
Why This Matters
A difference of at least one HBD can shift a compound across key drug-likeness thresholds, affecting passive membrane permeability, CNS penetration, and oral absorption—making the 5-chloro compound a preferred choice when reduced hydrogen-bonding capacity is desired for target engagement or pharmacokinetic optimization.
- [1] PubChem. 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. Compound Summary, Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
